molecular formula C19H21N3O3S B5054636 N-[3-(3-methylbutoxy)quinoxalin-2-yl]benzenesulfonamide

N-[3-(3-methylbutoxy)quinoxalin-2-yl]benzenesulfonamide

Cat. No.: B5054636
M. Wt: 371.5 g/mol
InChI Key: PNHISQISUCOKPP-UHFFFAOYSA-N
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Description

N-[3-(3-methylbutoxy)quinoxalin-2-yl]benzenesulfonamide is a compound that belongs to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse pharmacological and biological activities, including antiviral, antibacterial, antifungal, anticancer, and antimalarial properties . This specific compound is used in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3-methylbutoxy)quinoxalin-2-yl]benzenesulfonamide typically involves the reaction of o-phenylenediamine with 2-bromoacetophenones in ethanol under catalyst-free conditions . The resulting quinoxaline derivative undergoes chlorosulfonation using chlorosulfonic acid to form quinoxaline-2-yl-benzenesulfonyl chloride. This intermediate is then reacted with 3-methylbutanol under solvent-free conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the use of cost-effective and environmentally friendly reagents.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(3-methylbutoxy)quinoxalin-2-yl]benzenesulfonamide is unique due to its specific substitution pattern on the quinoxaline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .

Properties

IUPAC Name

N-[3-(3-methylbutoxy)quinoxalin-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S/c1-14(2)12-13-25-19-18(20-16-10-6-7-11-17(16)21-19)22-26(23,24)15-8-4-3-5-9-15/h3-11,14H,12-13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNHISQISUCOKPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=NC2=CC=CC=C2N=C1NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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